REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]1CCN2C(=NCCC2)CC1>>[CH3:16][N:11]1[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=[C:7]1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
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1.02 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
|
the resulting mixture was heated
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Type
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CUSTOM
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Details
|
The solvent was evaporated under vacuum
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Type
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DISSOLUTION
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Details
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the resulting oil was dissolved in methylene chloride (2 mL)
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Type
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FILTRATION
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Details
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filtered through silica gel (2:1 EtOA/hexane)
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=C1C=CC=C2)C2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |